REACTION_CXSMILES
|
[CH3:1]I.[N+:3]([C:6]1[CH:14]=[CH:13][CH:12]=[C:8](C(O)=O)[C:7]=1[C:15]([OH:17])=[O:16])([O-:5])=[O:4].[C:18](=[O:21])(O)[O-].[Na+].CN([CH:26]=[O:27])C>>[CH3:18][O:21][C:26](=[O:27])[C:8]1[C:7](=[C:6]([N+:3]([O-:5])=[O:4])[CH:14]=[CH:13][CH:12]=1)[C:15]([O:17][CH3:1])=[O:16] |f:2.3|
|
Name
|
|
Quantity
|
30.2 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(C(=O)O)=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
23.9 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
ice water
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the mixture was then heated in an oil bath
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Type
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EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate (3×150 mL)
|
Type
|
WASH
|
Details
|
the organic phases were washed with water (7×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C=1C(C(=O)OC)=C(C=CC1)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.2 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |